E3 ligase Ligand-Linker Conjugates 3 is a synthetic compound designed for use in proteolysis-targeting chimera (PROTAC) technology, which facilitates the targeted degradation of specific proteins within cells. This compound incorporates a ligand based on the (S,R,S)-AHPC structure, which is associated with the von Hippel-Lindau (VHL) E3 ligase, and features a polyethylene glycol (PEG) linker that enhances solubility and bioavailability. The compound is classified under E3 ligase ligands, which play a crucial role in the ubiquitin-proteasome system by mediating the transfer of ubiquitin to target proteins for degradation .
The synthesis of E3 ligase Ligand-Linker Conjugates 3 typically involves several steps, including:
The technical details of the synthesis can vary based on the specific protocols used by different laboratories, but they generally follow standard organic synthesis practices. For example, the use of solvents, reaction conditions (temperature, time), and purification methods will be optimized to yield high-quality products suitable for research applications.
E3 ligase Ligand-Linker Conjugates 3 features a distinct molecular structure characterized by:
The molecular formula and structural data are crucial for understanding its interactions with target proteins and E3 ligases.
The compound has a CAS number of 2101200-09-1 and is cataloged under various names including VH032-PEG1-N3. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity .
E3 ligase Ligand-Linker Conjugates 3 participates in several key reactions:
The efficiency of these reactions can be influenced by several factors including linker length, orientation, and the specific E3 ligase utilized. Studies have shown that optimizing these parameters can significantly enhance the degradation efficacy of PROTACs .
The mechanism by which E3 ligase Ligand-Linker Conjugates 3 operates involves:
This mechanism relies on precise interactions between the ligand-linker conjugate, the target protein, and the E3 ligase, with studies indicating that variations in linker design can affect binding affinities and degradation rates .
E3 ligase Ligand-Linker Conjugates 3 exhibits several notable physical properties:
The chemical properties include:
Relevant data on these properties can be obtained through empirical testing in laboratory settings .
E3 ligase Ligand-Linker Conjugates 3 has significant scientific applications:
This compound exemplifies how synthetic biology approaches can harness natural cellular mechanisms for innovative therapeutic strategies.
The ubiquitin-proteasome system (UPS) represents a sophisticated intracellular protein quality control mechanism responsible for the selective degradation of misfolded, damaged, or regulatory proteins. This hierarchical enzymatic cascade commences with ubiquitin activation by E1 enzymes, proceeds through ubiquitin conjugation via E2 enzymes, and culminates in substrate recognition and ubiquitin transfer orchestrated by E3 ubiquitin ligases [1] [7]. With over 600 identified members in the human genome, E3 ligases constitute the most diverse and functionally specialized component of this system, conferring substrate specificity through precise molecular recognition [5] [9]. These enzymes are categorized into three mechanistic classes:
The biological significance of E3 ligases extends far beyond protein disposal, encompassing critical regulation of cell cycle progression, DNA repair mechanisms, signal transduction pathways, and immune responses. This functional versatility, combined with their intrinsic substrate specificity, positions E3 ligases as ideal molecular handles for targeted protein degradation technologies [1] [7]. The UPS culminates in the 26S proteasome's recognition of polyubiquitinated proteins, leading to their proteolytic destruction and recycling of amino acid components—a process now being harnessed therapeutically through PROTAC technology.
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm-shifting approach in chemical biology and therapeutic intervention, moving beyond traditional occupancy-based inhibition towards event-driven catalytic protein elimination. The conceptual foundation was established in 2001 with the pioneering work of Sakamoto and colleagues, who developed a bifunctional molecule targeting methionine aminopeptidase-2 (MetAP-2) for degradation using a phosphopeptide-based E3 recruiter for the SCFβ-TRCP complex [2]. This first-generation approach faced significant pharmacological challenges, including poor cell permeability and stability inherent to peptide-based molecules. The field underwent transformative advancement with the introduction of small-molecule E3 ligase ligands, particularly those targeting von Hippel-Lindau (VHL) and cereblon (CRBN), enabling the development of drug-like PROTACs with significantly improved pharmacological properties [2] [6].
Table 1: Evolution of PROTAC Technology Milestones
Year | Development Milestone | Significance |
---|---|---|
2001 | First-generation peptide-based PROTAC (Target: MetAP-2) | Proof-of-concept for induced protein degradation |
2004 | Peptidic VHL-based PROTACs (Targets: FKBP12, AR) | Demonstrated cellular permeability of peptide PROTACs |
2008 | First small-molecule PROTAC (MDM2 ligand for AR degradation) | Transition towards fully small-molecule degraders |
2015 | CRBN-based PROTACs against BRD4 (dBET1, ARV-825) | Established high potency and catalytic degradation |
2020 | Phase 1/2 clinical results for ARV-110 (PROTAC targeting AR) | First clinical validation of PROTAC pharmacology |
PROTACs offer several distinct pharmacological advantages over conventional inhibitors:
The clinical validation of this approach emerged in 2020 with Arvinas' report of interim Phase 1/2 clinical trial results for ARV-110, a PROTAC targeting the androgen receptor (AR) in metastatic castration-resistant prostate cancer (mCRPC), demonstrating pharmacological proof-of-concept in humans [2] [6].
E3 ligase ligand-linker conjugates represent essential chemical building blocks in the modular assembly of PROTACs. These molecular entities consist of two covalently connected components: (1) a high-affinity ligand capable of engaging a specific E3 ubiquitin ligase, and (2) a synthetic linker featuring terminal functional groups suitable for conjugation to target protein ligands [3] [4] [7]. This molecular architecture creates a precisely engineered bifunctional molecule capable of co-localizing an E3 ligase with a target protein to induce ubiquitination and subsequent degradation.
Table 2: Common E3 Ligase Ligands and Their Linker Attachment Strategies
E3 Ligase | Representative Ligand | Common Linker Attachment Points | Target Proteins Degraded |
---|---|---|---|
CRBN | Pomalidomide derivatives | C4-amine (phthalimide), C4'-OH (glutarimide) | BRD4, ERα, AR, Tau, BTK |
VHL | (S,R,S)-AHPC/VH032 | Aryl hydroxy group, terminal amine | BRD2/3/4, ERRα, RIPK2 |
cIAP1 | LCL161 analogs | N-terminus of alkyl chain | c-Myc, EGFR, BCR-ABL |
MDM2 | Nutlin-3 analogs | Morpholine ring, piperazine nitrogen | AR, ER, p53 mutants |
The linker component serves multiple critical functions beyond simple spatial connection:
The chemistry of linker attachment to E3 ligands follows distinct strategies depending on the specific E3 ligase being recruited. For CRBN ligands like pomalidomide, derivatization typically occurs at the 4-position of the phthalimide ring through nucleophilic aromatic substitution or via hydroxyl-functionalized glutarimide derivatives. In contrast, VHL ligands like VH032 offer amine-functionalized derivatives through modification of the left-hand side aryl hydroxy group, while MDM2 ligands such as nutlin analogs employ modifications at the morpholine ring or piperazine nitrogen [3] [5] [7].
Table 3: Linker Optimization Parameters in PROTAC Design
Linker Parameter | Structural Influence | Functional Impact |
---|---|---|
Length | PEG units (n=1-12), alkyl chains (C2-C12) | Optimal distance for ternary complex formation; affects degradation efficiency |
Composition | PEG (hydrophilic), alkyl (hydrophobic), peptide (structured) | Solubility, cell permeability, metabolic stability |
Attachment Chemistry | Amide, triazole, ether, disulfide | Synthetic accessibility, stability, orientation of binding domains |
Rigidity | Flexible (PEG, alkyl) vs. Rigid (aryl, alkyne) | Conformational constraint affecting ternary complex geometry |
The strategic importance of well-designed E3 ligand-linker conjugates is exemplified in several case studies. A Pomalidomide-PEG4-conjugate was conjugated to a FoxP3-binding peptide to create a PROTAC that effectively degraded FoxP3 in regulatory T cells (Tregs), thereby reducing their immunosuppressive function and enhancing antitumor immunity in a RENCA kidney cancer mouse model [1] [7]. Similarly, thalidomide-O-amido-C6-NH2 conjugate has been utilized in numerous PROTACs targeting diverse proteins including BRD4, demonstrating the versatility of these building blocks [3] [7]. The emergence of "click chemistry"-compatible conjugates like (S,R,S)-AHPC-PEG3-N3 has further revolutionized PROTAC development by enabling modular assembly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), significantly accelerating PROTAC synthesis and optimization [3] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7